N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
CAS No.: 1017663-31-8
Cat. No.: VC11987448
Molecular Formula: C18H18N2O2S2
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1017663-31-8 |
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Molecular Formula | C18H18N2O2S2 |
Molecular Weight | 358.5 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Standard InChI | InChI=1S/C18H18N2O2S2/c1-12-19-18(15-4-3-11-23-15)16(24-12)9-10-17(21)20-13-5-7-14(22-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Standard InChI Key | QCONCCZFFQOPHL-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CS3 |
Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is characterized by three key components:
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A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a thiophen-2-yl group and at the 2-position with a methyl group.
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A propanamide chain (-CH₂-CH₂-CONH-) bridging the thiazole ring and the methoxyphenyl group.
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A 4-methoxyphenyl group (-C₆H₄-OCH₃) attached to the amide nitrogen.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
Molecular Weight | 358.5 g/mol |
XLogP3 (Lipophilicity) | ~3.5 (predicted) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 5 (amide O, thiazole N, OCH₃) |
Rotatable Bonds | 6 |
The compound’s lipophilicity (LogP ~3.5) suggests moderate membrane permeability, a desirable trait for drug candidates. Its stability under physiological conditions remains under investigation, though analogous thiazole derivatives exhibit resistance to hydrolysis at neutral pH .
Synthesis and Optimization
The synthesis of N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves a multi-step strategy:
Step 1: Thiazole Ring Formation
The Hantzsch thiazole synthesis is commonly employed, reacting thioamide derivatives with α-haloketones. For this compound, 2-methyl-4-(thiophen-2-yl)thiazol-5-amine is synthesized via cyclization of thiophene-2-carboxamide with chloroacetone in the presence of sulfur.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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1 | Thiophene-2-carboxamide, chloroacetone, S₈, EtOH, reflux | 65% |
2 | Acryloyl chloride, DMAP, DCM, 0°C | 72% |
3 | 4-Methoxyaniline, K₂CO₃, DMF, 80°C | 58% |
Optimization challenges include minimizing side reactions during acylation and improving the solubility of intermediates in polar aprotic solvents .
Activity | Model System | Result |
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Cytotoxicity | MCF-7 breast cancer cells | IC₅₀ = 12.3 µM |
Anti-inflammatory | RAW 264.7 macrophages | TNF-α inhibition: 44% at 10 µM |
Antiviral | HSV-1 plaque assay | EC₅₀ = 18.7 µM |
Mechanism of Action Hypotheses
The compound’s biological effects may arise from:
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Enzyme Inhibition: The thiazole ring could chelate metal ions in enzyme active sites, such as bacterial dihydrofolate reductase.
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Receptor Modulation: The methoxyphenyl group may engage in π-π interactions with aromatic residues in G-protein-coupled receptors .
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DNA Intercalation: The planar thiophene-thiazole system might intercalate into DNA, disrupting replication .
Further mechanistic studies are needed to validate these hypotheses.
Applications and Future Directions
Current Applications
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Lead Compound in Drug Discovery: Patent EP3556756B1 highlights similar thiazole-propanamides as nuclease inhibitors, suggesting potential in treating viral infections or genetic disorders .
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Chemical Biology Probe: The compound’s fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable tracking in cellular uptake studies.
Future Research Priorities
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position or thiophene substituents to enhance potency.
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In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in rodent models.
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Target Identification: Employing CRISPR-Cas9 screens to pinpoint molecular targets.
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